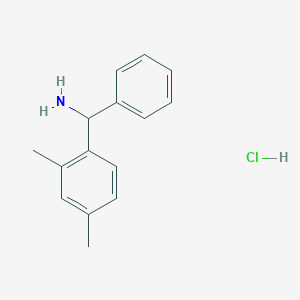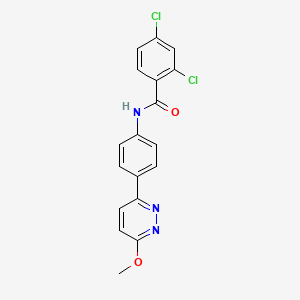
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Thiourea Derivatives in Industry and Sensitivity Issues
Thiourea and its derivatives, including the compound , have a long history of industrial use. However, sensitivity and dermatological reactions such as contact dermatitis have been observed, particularly related to adhesive tape and diazo-sensitized paper. It’s noteworthy that airborne contact is a significant cause of these skin issues. This highlights the importance of handling precautions when working with thiourea derivatives in various applications (Dooms‐goossens et al., 1987).
Antifungal Applications
A comprehensive review of 100 tested small molecules against the Fusarium oxysporum pathogen, which causes Bayoud disease in date palms, revealed insights into the structure-activity relationship of these compounds. Notably, certain thiourea derivatives demonstrated significant antifungal properties, indicating potential applications in agricultural disease management and control (Kaddouri et al., 2022).
Coordination Chemistry and Biological Properties
The versatility of 1-(acyl/aroyl)-3-(substituted) thioureas in coordination chemistry and their potential biological applications have been extensively explored. Their ability to act as ligands and form complexes with various metals opens up possibilities for novel applications in areas such as high-throughput screening assays and drug development (Saeed et al., 2014).
Medicinal and Chemosensing Applications
The coordination of thiourea derivatives with specific metals like Cu, Ag, and Au has shown improved activities in pharmaceutical chemistry. Additionally, their ability to function as chemosensors in analytical chemistry demonstrates their versatility, extending their applications beyond medicinal uses to include the detection of anions and cations in various samples (Khan et al., 2020).
Radioprotective Effects in Plant Development
Research on novel thiourea compounds, including 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea, revealed potential radioprotective effects. Studies involving pea (Pisum sativum L.) seeds demonstrated that certain thiourea derivatives could reduce chromosome aberrations, increase mutation frequency, and stimulate organogenesis and growth, showing promise in agricultural applications and plant mutation breeding (Mehandjiev et al., 2002).
Propiedades
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-9-24-23(16-18)22(19(2)27-24)12-15-29(17-20-10-13-26-14-11-20)25(30)28-21-6-4-3-5-7-21/h3-11,13-14,16,27H,12,15,17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAUHCHSQYTMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

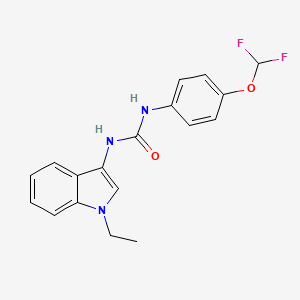

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)
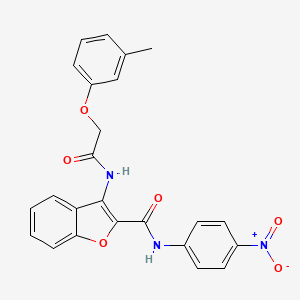
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
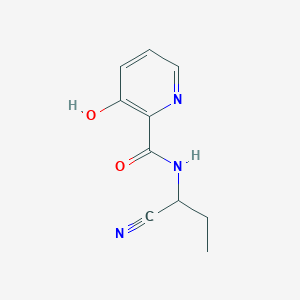
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)
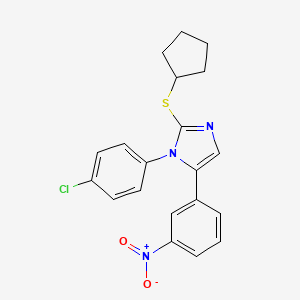
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)
